Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Property

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-56-1) is a synthetic organic compound belonging to the class of benzylamine derivatives bearing an N-methylhomopiperazine (1-methyl-1,4-diazepane) moiety at the ortho position of the phenyl ring. Its molecular formula is C13H21N3, with a molecular weight of approximately 219.33 g/mol.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 915707-56-1
Cat. No. B1291034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine
CAS915707-56-1
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=CC=C2CN
InChIInChI=1S/C13H21N3/c1-15-7-4-8-16(10-9-15)13-6-3-2-5-12(13)11-14/h2-3,5-6H,4,7-11,14H2,1H3
InChIKeyYLJBTEMLBKZLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-56-1): Chemical Profile and Procurement Context


2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-56-1) is a synthetic organic compound belonging to the class of benzylamine derivatives bearing an N-methylhomopiperazine (1-methyl-1,4-diazepane) moiety at the ortho position of the phenyl ring [1]. Its molecular formula is C13H21N3, with a molecular weight of approximately 219.33 g/mol . The compound is catalogued as a research chemical and fragment molecule (identified as FR13320), marketed as a versatile scaffold for drug discovery, hit-to-lead optimization, and fragment-based molecular design [2]. It is commercially available from multiple vendors at purity grades ranging from 90% to 97% [3]. This document focuses on quantifiable procurement-relevant differentiators, while explicitly noting that peer-reviewed head-to-head comparative biological or pharmacological data are currently absent from the public domain.

Why 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine Cannot Be Casually Substituted with Analogs


Generic substitution of 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-56-1) with in-class analogs is non-trivial due to quantifiable differences in regiochemistry (ortho vs. para substitution) and amine substitution (primary vs. secondary) that critically alter key physicochemical parameters. For instance, shifting the diazepane attachment from the ortho to the para position (i.e., 4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine, CAS 448934-01-8) results in a structurally distinct isomer with a different MDL number (MFCD08690316 vs. MFCD09065001) and, consequently, divergent recognition in structure-activity relationship (SAR) studies . Furthermore, N-methylation of the benzylic amine (CAS 915707-57-2) increases the molecular weight from 219.33 g/mol to 233.36 g/mol and reduces the topological polar surface area (TPSA) from 32.5 Ų to 18.5 Ų [1], directly impacting membrane permeability and fragment library design considerations. These discrete structural modifications preclude interchangeability in medicinal chemistry workflows, where SAR continuity and specific physicochemical property ranges are essential for lead optimization [2].

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-56-1): Quantified Differentiation Evidence


Ortho-Substitution vs. Para-Substitution: Differentiated Physicochemical Properties for Fragment-Based Screening

The target compound is the ortho-substituted benzylamine isomer (CAS 915707-56-1), which is a distinct chemical entity from its para-substituted analog, 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 448934-01-8). While the molecular weight and formula are identical, the compounds possess unique MDL numbers and are catalogued as separate chemical products . Quantitatively, the target ortho isomer has a logP of 1.9904 and a topological polar surface area (TPSA) of 32.5 Ų [1]. This specific regioisomer is identified as FR13320 and is commercialized as a fragment for drug discovery [2].

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Property

Primary Amine vs. N-Methyl Secondary Amine: Quantifiable Differences in Molecular Descriptors

The target compound (CAS 915707-56-1) possesses a primary benzylic amine (-CH2-NH2), which distinguishes it from its N-methylated analog, N-methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-57-2). Quantitative analysis reveals the N-methyl derivative has a higher molecular weight (233.35 g/mol vs. 219.33 g/mol) . Crucially, the N-methyl substitution reduces the topological polar surface area (TPSA) from 32.5 Ų to 18.51 Ų [1]. A lower TPSA is strongly correlated with improved passive membrane permeability and potential for blood-brain barrier (BBB) penetration [2].

Lead Optimization ADME Property Prediction Molecular Descriptor

Vendor-Dependent Purity Grades and Procurement Unit Sizes

Commercially, the target compound is available at two distinct purity grades from major vendors: 90% purity (Thermo Fisher Scientific) and 95% or 97% purity (AKSci, Apollo Scientific) [1]. The 90% purity grade is explicitly specified with an assay range of 89.5% to 100.0% . Furthermore, the compound is offered in standard research quantities of 250 mg and 1 g across multiple suppliers, with pricing being a key differentiator for bulk procurement decisions .

Chemical Procurement Purity Specification Cost Analysis

2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS 915707-56-1): Evidence-Based Application Scenarios


Fragment-Based Screening and Early Hit Generation

The compound is explicitly marketed as a fragment molecule (FR13320) for use in fragment-based drug discovery (FBDD) [1]. Its molecular weight (219.33 g/mol) and calculated logP (1.9904) are well within the 'Rule of Three' guidelines for fragments, making it an ideal candidate for initial screening against a target of interest. The primary amine group allows for straightforward chemical elaboration through amide bond formation or reductive amination to generate more potent lead compounds. As a commercialized fragment, it is readily available for high-throughput crystallography or NMR-based screening campaigns [2].

Scaffold for Kinase or GPCR Inhibitor Design

The N-methylhomopiperazine moiety is a recognized privileged structure in medicinal chemistry, frequently found in kinase inhibitors and GPCR ligands [3]. The target compound serves as a pre-formed, ortho-substituted benzylamine building block for incorporating this pharmacophore. Its procurement is justified for SAR studies exploring the impact of the ortho-benzylamine vector on target binding, in contrast to the para-isomer. The quantifiable difference in TPSA (32.5 Ų) compared to its N-methyl analog (18.51 Ų) provides a clear structural rationale for selecting this specific primary amine to modulate solubility and permeability in a lead series [4].

Synthesis of Diazepane-Containing Bioactive Molecules

Patents and literature highlight the utility of 4-methyl-1,4-diazepane derivatives in developing anticoagulants (Factor Xa inhibitors) and other therapeutics [5]. The target compound is a functionalized intermediate that streamlines the synthesis of such complex molecules. Specifically, its primary benzylamine group provides a handle for further diversification, circumventing the need to construct the ortho-substituted core from basic building blocks like N-methylhomopiperazine (CAS 4318-37-0) and an appropriately substituted benzyl halide. This can reduce the number of synthetic steps and improve overall process efficiency [6].

Precision Lead Optimization for CNS Drug Candidates

When designing drug candidates intended for central nervous system (CNS) targets, the selection of a fragment with a specific TPSA is critical. The target compound's TPSA of 32.5 Ų positions it as a moderately polar scaffold. This provides a distinct starting point compared to its N-methyl analog (TPSA 18.51 Ų), which may be predicted to have higher BBB permeability but lower solubility. Researchers can procure this compound to explore a specific region of physicochemical property space within a lead optimization program, leveraging the quantifiable differences in molecular descriptors to systematically build structure-property relationships [4][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.